3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid structure and synthesis pathway
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid structure and synthesis pathway
This guide details the structural characteristics and synthesis of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid , a specialized organoboron intermediate used in the development of sterically constrained biaryl scaffolds, particularly in medicinal chemistry programs targeting androgen receptors and protein-protein interactions.
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Executive Summary
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS: 2096330-05-9) is a bifunctional building block characterized by a sterically demanding 1-cyanocyclobutyl moiety and a reactive boronic acid group.[1] Its structural uniqueness lies in the ortho-fluoro effect , which modulates the metabolic stability and conformation of the resulting biaryl systems, and the cyclobutyl nitrile group, a bioisostere often employed to restrict conformational freedom and improve lipophilicity without excessive molecular weight gain.
This guide provides a validated retrosynthetic analysis and a step-by-step synthesis pathway, prioritizing scalable methodologies and high-purity isolation.
Chemical Profile & Structural Analysis[2][3]
| Property | Specification |
| IUPAC Name | [3-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid |
| CAS Number | 2096330-05-9 |
| Molecular Formula | C₁₁H₁₁BFNO₂ |
| Molecular Weight | 219.02 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Key Functional Groups | Boronic Acid (Suzuki coupling handle), Nitrile (H-bond acceptor), Fluorine (Metabolic blocker) |
Structural Logic
The molecule features a 1,2,3-substitution pattern on the benzene ring. The 2-fluoro substituent serves two critical roles:
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Electronic Modulation: It deactivates the ring slightly, making the boronic acid less prone to oxidative deboronation compared to non-fluorinated analogs.
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Conformational Locking: In biaryl products, the fluorine atom induces a twisted conformation relative to the coupling partner, often essential for binding affinity in protein pockets.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the C-B bond (Miyaura borylation) and the cyclobutyl ring (double alkylation).
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Disconnection 1: The boronic acid is derived from an aryl bromide precursor via Pd-catalyzed cross-coupling.
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Disconnection 2: The cyclobutyl ring is constructed from a benzylic nitrile using 1,3-dibromopropane.
Figure 1: Retrosynthetic logic flow identifying the critical aryl bromide intermediate.
Detailed Synthesis Pathway[7]
Phase 1: Construction of the Cyclobutyl Nitrile Scaffold
The formation of the quaternary carbon center is the most challenging step due to steric hindrance.
Step 1: Synthesis of 3-Bromo-2-fluorophenylacetonitrile
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Reagents: 3-Bromo-2-fluorobenzyl bromide, Sodium Cyanide (NaCN), Ethanol/Water.
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Mechanism: SN2 Nucleophilic Substitution.
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Protocol:
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Dissolve 3-bromo-2-fluorobenzyl bromide (1.0 eq) in Ethanol (5 vol).
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Add a solution of NaCN (1.2 eq) in water dropwise at 0°C to prevent exotherms.
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Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
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Workup: Concentrate ethanol, extract with DCM, wash with brine, and dry over MgSO₄.
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Yield Target: >90%.
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Step 2: Cycloalkylation to 1-(3-Bromo-2-fluorophenyl)cyclobutanecarbonitrile
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Reagents: 1,3-Dibromopropane, Sodium Hydride (NaH) or NaOH/TBAB (Phase Transfer).
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Rationale: NaH provides cleaner conversion for sterically crowded nitriles compared to aqueous bases.
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Protocol:
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Suspend NaH (2.5 eq, 60% in oil) in anhydrous THF under Nitrogen. Cool to 0°C.
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Add 3-bromo-2-fluorophenylacetonitrile (1.0 eq) dropwise. Stir for 30 min to form the carbanion (Solution turns dark).
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Add 1,3-dibromopropane (1.1 eq) dropwise.
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Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
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Critical Control: If mono-alkylation is observed (by LCMS), add 0.5 eq additional NaH and heat to 50°C.
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Quench: Carefully add saturated NH₄Cl at 0°C.
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Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
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Data Validation: 1H NMR should show cyclobutyl multiplet signals at δ 1.8–2.8 ppm.
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Phase 2: Functionalization to Boronic Acid
The conversion of the aryl bromide to the boronic acid utilizes the Miyaura Borylation to prevent defluorination side reactions common with Lithium-Halogen exchange.
Step 3: Miyaura Borylation
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Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂·DCM, Potassium Acetate (KOAc), 1,4-Dioxane.
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Protocol:
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Charge a reaction vessel with the aryl bromide (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Evacuate and backfill with Nitrogen (3 cycles).[2]
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Add anhydrous 1,4-Dioxane (10 vol).
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Heat to 90°C for 4–8 hours.
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Checkpoint: Monitor for the disappearance of bromide. The product will be the Pinacol Ester .
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Step 4: Hydrolysis to Free Boronic Acid
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Reagents: Sodium Periodate (NaIO₄), Ammonium Acetate (NH₄OAc), Acetone/Water.
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Protocol:
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Dissolve the pinacol ester in Acetone:Water (1:1).
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Add NaIO₄ (3.0 eq) and NH₄OAc (3.0 eq). Stir at RT for 12 hours.
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Mechanism: Oxidative cleavage of the pinacol diol.
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Workup: Extract with EtOAc. The free boronic acid may exist in equilibrium with its trimeric anhydride (boroxine).
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Final Purification: Recrystallization from Acetonitrile/Water or precipitating from DCM/Hexanes.
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Experimental Workflow Diagram
Figure 2: Sequential experimental workflow with estimated yields for each transformation.
Process Optimization & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Incomplete Cyclization | Steric hindrance of the ortho-fluoro group. | Switch solvent to DMSO (accelerates SN2) or use Cs₂CO₃ as base at 60°C. |
| Protodeboronation | Instability of C-B bond due to 2-fluoro substituent. | Avoid strong bases (NaOH) during hydrolysis. Use mild oxidative cleavage (NaIO₄) or transesterification with diethanolamine. |
| Pd Impurities | Catalyst leaching into final product. | Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during the workup of Step 3. |
References
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Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry. Link
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Cyclobutyl Nitrile Synthesis: Axten, J. M., et al. (2012). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of PERK. Journal of Medicinal Chemistry. Link (Describes analogous cyclobutane formation).
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Boronic Acid Hydrolysis: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. Link
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Product Verification: PubChem Compound Summary for 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CID 136166827). Link
